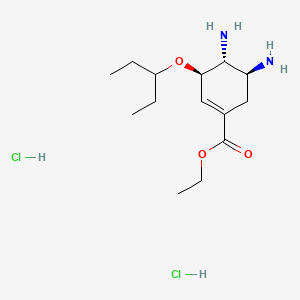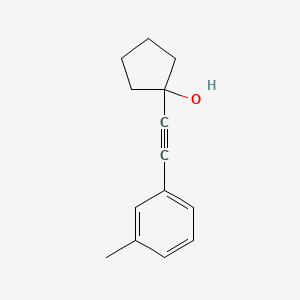
1-m-Tolylethynyl-cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-m-Tolylethynyl-cyclopentanol is an organic compound with the molecular formula C14H16O It is a derivative of cyclopentanol, where the cyclopentanol ring is substituted with a tolylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-m-Tolylethynyl-cyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with a tolylethynyl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclopentanol is replaced by the tolylethynyl group.
Another method involves the use of a palladium-catalyzed coupling reaction between cyclopentanol and a tolylethynyl halide. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-m-Tolylethynyl-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
1-m-Tolylethynyl-cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-m-Tolylethynyl-cyclopentanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: The parent compound, which lacks the tolylethynyl group.
Tolylethynyl derivatives: Compounds with similar structural features but different substituents on the cyclopentanol ring.
Uniqueness
1-m-Tolylethynyl-cyclopentanol is unique due to the presence of the tolylethynyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C14H16O/c1-12-5-4-6-13(11-12)7-10-14(15)8-2-3-9-14/h4-6,11,15H,2-3,8-9H2,1H3 |
InChI Key |
FBJCDTYKTQZLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-3-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14882495.png)
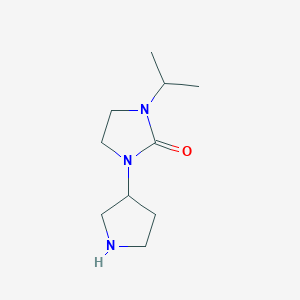
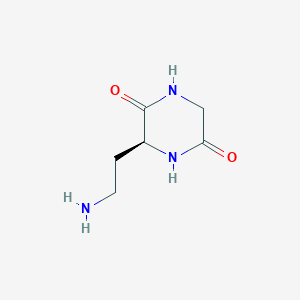
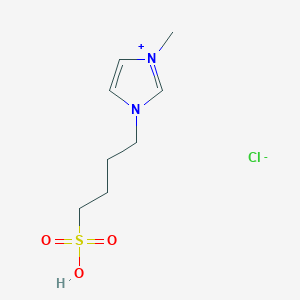
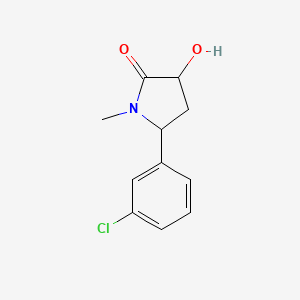
![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14882532.png)
![6-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882535.png)


![[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14882544.png)
![(3E)-3-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14882549.png)

